

Understanding the Genotoxicity of Erucyl Methane Sulfonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Erucyl methane sulfonate*

Cat. No.: *B7803971*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the genotoxicity of **erucyl methane sulfonate** is not readily available in the public domain. This guide provides a comprehensive overview of the genotoxicity of alkyl methanesulfonates as a chemical class, drawing heavily on the extensive data available for the well-studied analogues, ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS). The information presented herein is intended to serve as a scientific reference and guide for professionals in the field. All data pertaining to specific compounds other than **erucyl methane sulfonate** are clearly identified.

Introduction to Alkyl Methane Sulfonates and Genotoxicity

Alkyl methanesulfonates are a class of monofunctional alkylating agents known for their genotoxic potential. These compounds can covalently attach an alkyl group to nucleophilic sites in cellular macromolecules, most significantly DNA. This interaction can lead to DNA damage, mutations, and chromosomal aberrations, which are hallmarks of genotoxicity. Ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) are the most extensively studied compounds in this class and serve as model alkylating agents in genetic toxicology.

The genotoxicity of these agents is a critical consideration in drug development and chemical safety assessment, as DNA damage can lead to carcinogenesis and heritable genetic defects.

[1][2] Understanding the mechanisms of action, the types of DNA lesions induced, and the cellular responses to this damage is paramount for risk assessment.

Mechanism of DNA Alkylation

Alkyl methanesulfonates react with DNA through nucleophilic substitution reactions (SN1 and SN2). The ethyl group of EMS, for instance, reacts with guanine in DNA to form the abnormal base O6-ethylguanine.[3] During DNA replication, DNA polymerases can mispair this altered base, often inserting thymine instead of cytosine.[3] This leads to a G:C to A:T transition mutation in subsequent rounds of replication.[3]

The primary sites of DNA alkylation by agents like MMS and EMS are the nitrogen and oxygen atoms of the DNA bases.[4] While N7-guanine is the most frequent site of alkylation, it is the O6-alkylguanine adduct that is considered the major pro-mutagenic lesion.[4][5] Other adducts, such as N3-alkyladenine, can block DNA replication and are cytotoxic.[6]

Cellular Response to DNA Alkylation Damage

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of alkylating agents. The primary mechanisms involved in the repair of alkylation damage include:

- **Base Excision Repair (BER):** This pathway is crucial for removing smaller base lesions, such as N7-methylguanine and N3-methyladenine.[7]
- **Direct Reversal of Damage:** The enzyme O6-alkylguanine-DNA alkyltransferase (AGT) directly removes the alkyl group from the O6 position of guanine, restoring the correct base in a single step.[5]
- **Mismatch Repair (MMR):** This system can recognize and process some forms of alkylation damage, contributing to the cytotoxic effects of these agents.[7]
- **Homologous Recombination (HR) and other pathways:** These are involved in repairing more complex DNA damage that can arise from stalled replication forks at the site of an alkylated base.[5][8]

The interplay of these repair pathways is critical in determining the ultimate biological outcome of exposure to alkylating agents, influencing whether the cell survives, undergoes apoptosis, or

acquires mutations.

Genotoxicity Assessment of Alkyl Methane Sulfonates

The genotoxicity of alkylating agents is typically evaluated using a battery of in vitro and in vivo tests. The following sections summarize the available data for EMS and MMS in key genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Quantitative Data for Ethyl Methanesulfonate (EMS) in the Ames Test

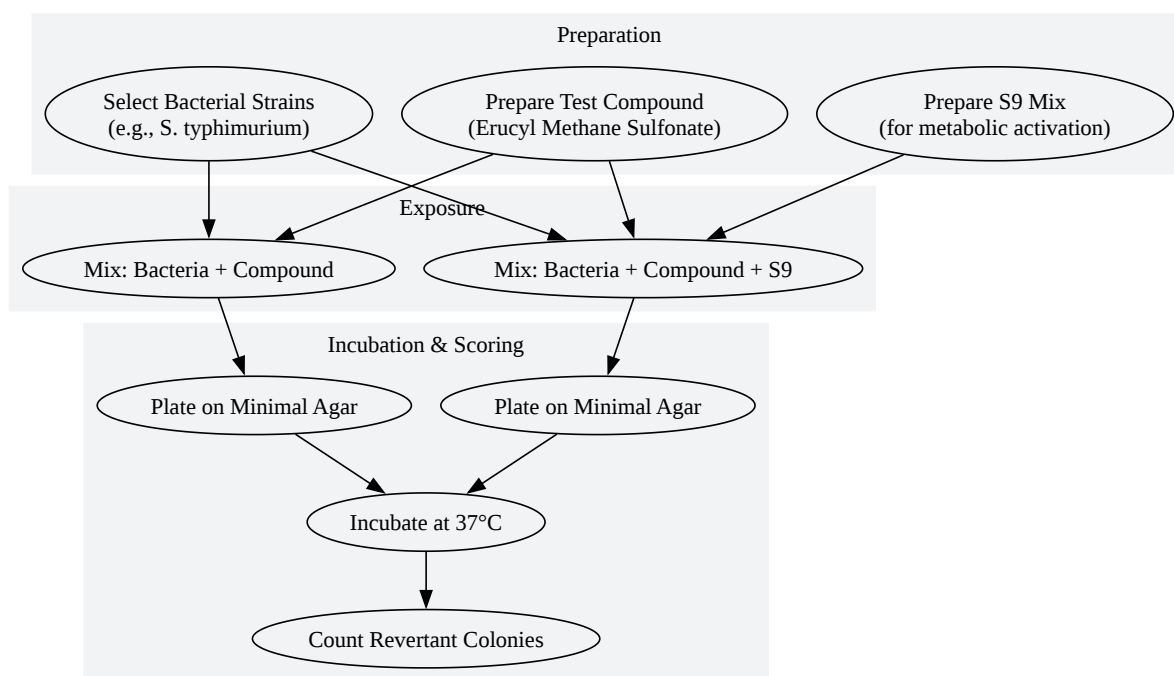
Tester Strain	Metabolic Activation (S9)	Concentration Range	Result	Reference
TA100	-	Not specified	Positive	[9]
TA1535	-	Not specified	Positive	[9]
YG7100 (Ada-)	-	Not specified	Positive	[9]
YG7104 (Ogt-)	-	Not specified	Positive	[9]
YG7108 (Ogt-, Ada-)	-	Not specified	Positive	[9]

Experimental Protocol: Ames Test (OECD 471)

A standard protocol for the Ames test involves the following steps:

- **Bacterial Strains:** Several strains of *Salmonella typhimurium* with different mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).

- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
- **Exposure:** The test chemical, bacterial culture, and S9 mix (if used) are combined in molten top agar.
- **Plating:** The mixture is poured onto minimal glucose agar plates.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.



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In Vivo Micronucleus Test

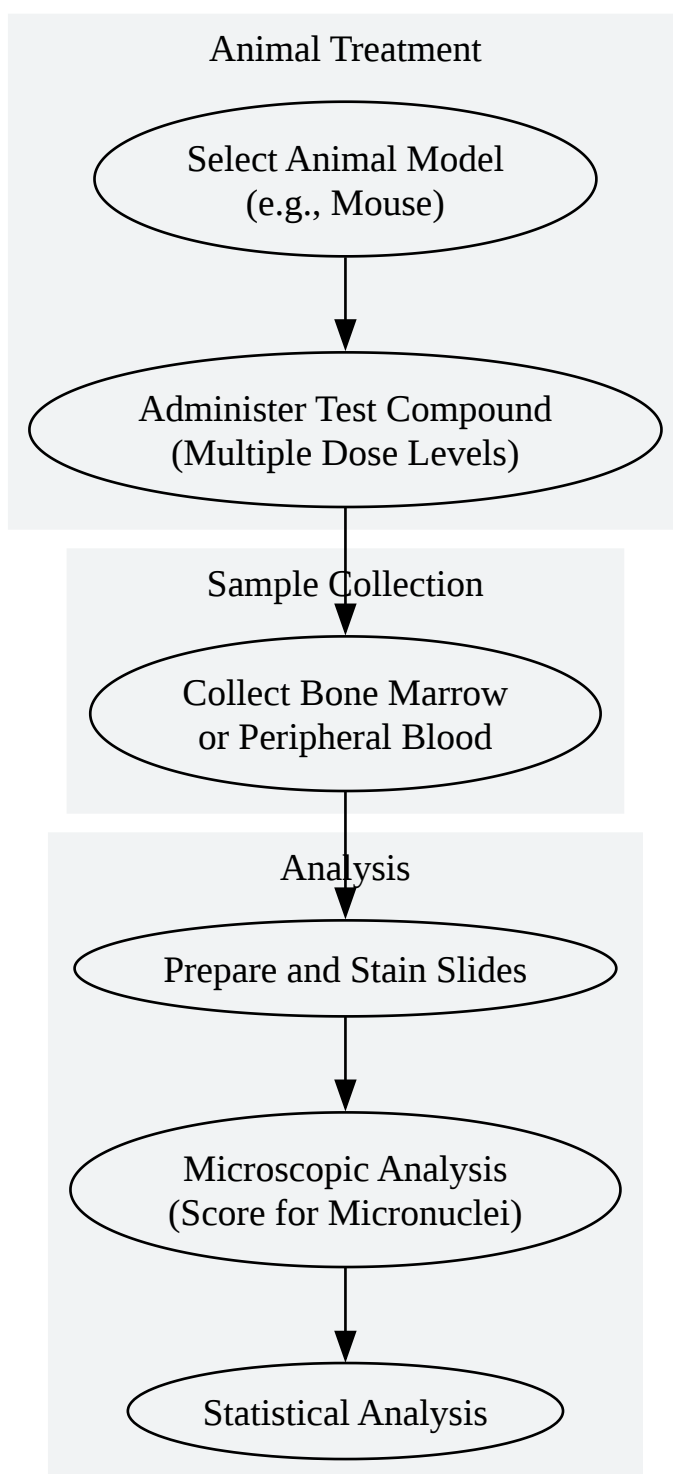
The micronucleus test assesses chromosomal damage by detecting the formation of micronuclei in dividing cells. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.

Quantitative Data for Ethyl Methanesulfonate (EMS) in the Micronucleus Test

Species	Cell Type	Doses (mg/kg)	Route	Result	Reference
Mouse	Peripheral Blood Reticulocytes	100, 200, 300, 400	Intraperitoneal	Dose-dependent increase	[10]
Mouse (gpt-delta)	Peripheral Blood Reticulocytes	5 - 100 (daily for 28 days)	Not specified	Increase in micronuclei	[4][11]

Experimental Protocol: In Vivo Micronucleus Test (OECD 474)

- **Animal Model:** Typically, mice or rats are used.
- **Dosing:** The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are included.
- **Sampling:** Bone marrow or peripheral blood is collected at appropriate time points after treatment.
- **Slide Preparation:** The collected cells (e.g., polychromatic erythrocytes from bone marrow or reticulocytes from peripheral blood) are smeared onto slides and stained.
- **Microscopic Analysis:** A large number of cells (typically 2000 per animal) are scored for the presence of micronuclei.
- **Data Analysis:** The frequency of micronucleated cells is calculated and statistically analyzed to determine if there is a significant increase compared to the control group.



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In Vitro Chromosomal Aberration Test

This assay evaluates the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

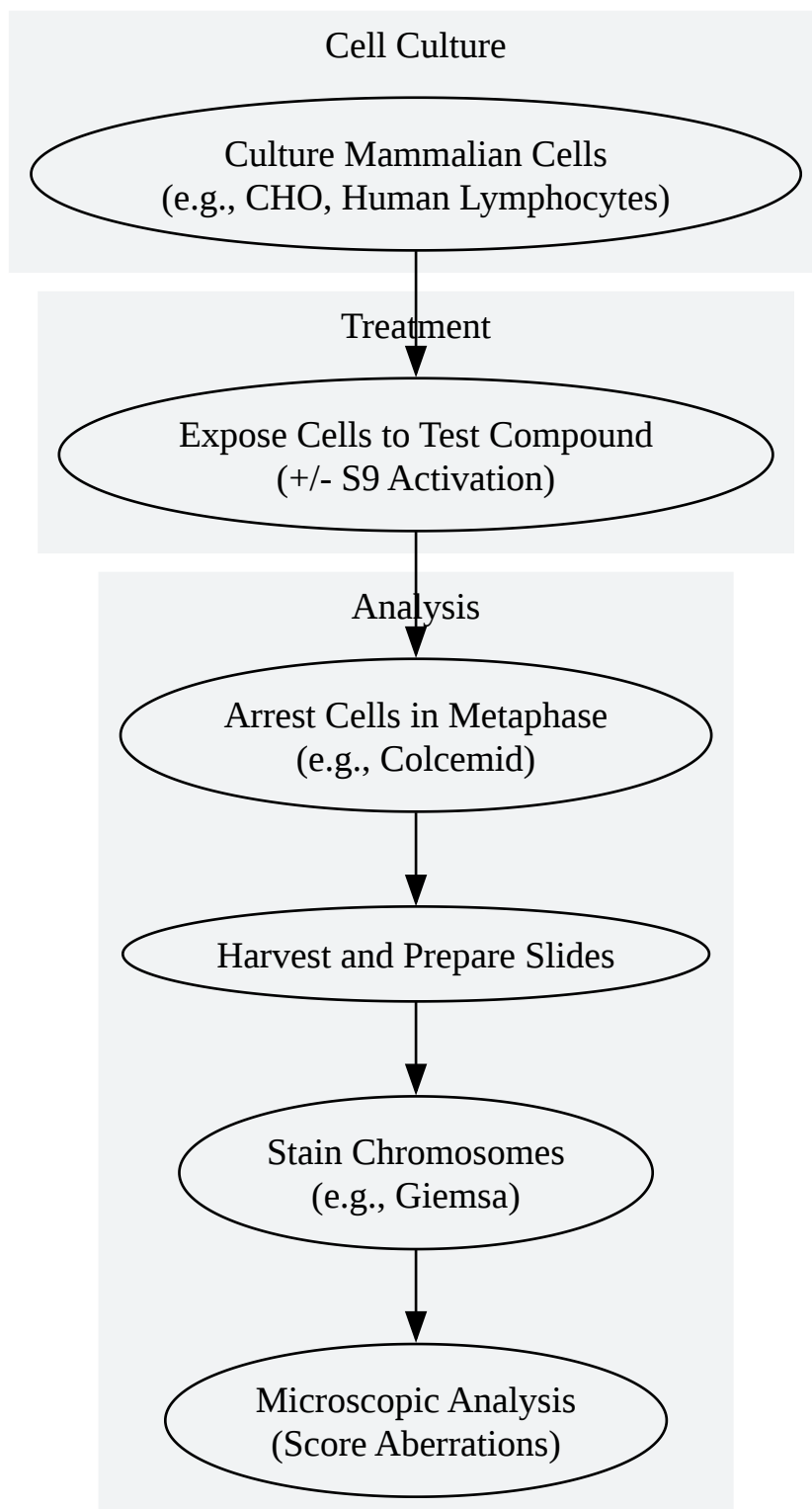
Quantitative Data for Ethyl Methanesulfonate (EMS) in the Chromosomal Aberration Test

Cell Line	Treatment Duration	Concentrations	Metabolic Activation (S9)	Result	Reference
Human peripheral blood lymphocytes	24 and 48 hours	$5 \times 10^{-4} \text{M}$, 10^{-3}M , $2 \times 10^{-3} \text{M}$	-	Statistically significant increase in chromosomal fragmentation	[12]
Chinese Hamster Ovary (CHO)	Not specified	Not specified	-	Positive control	[13]

Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

- Cell Culture: Established cell lines (e.g., CHO, V79) or primary cell cultures (e.g., human lymphocytes) are used.
- Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
- Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.
- Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- Staining: The slides are stained (e.g., with Giemsa).
- Microscopic Analysis: Metaphase spreads are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

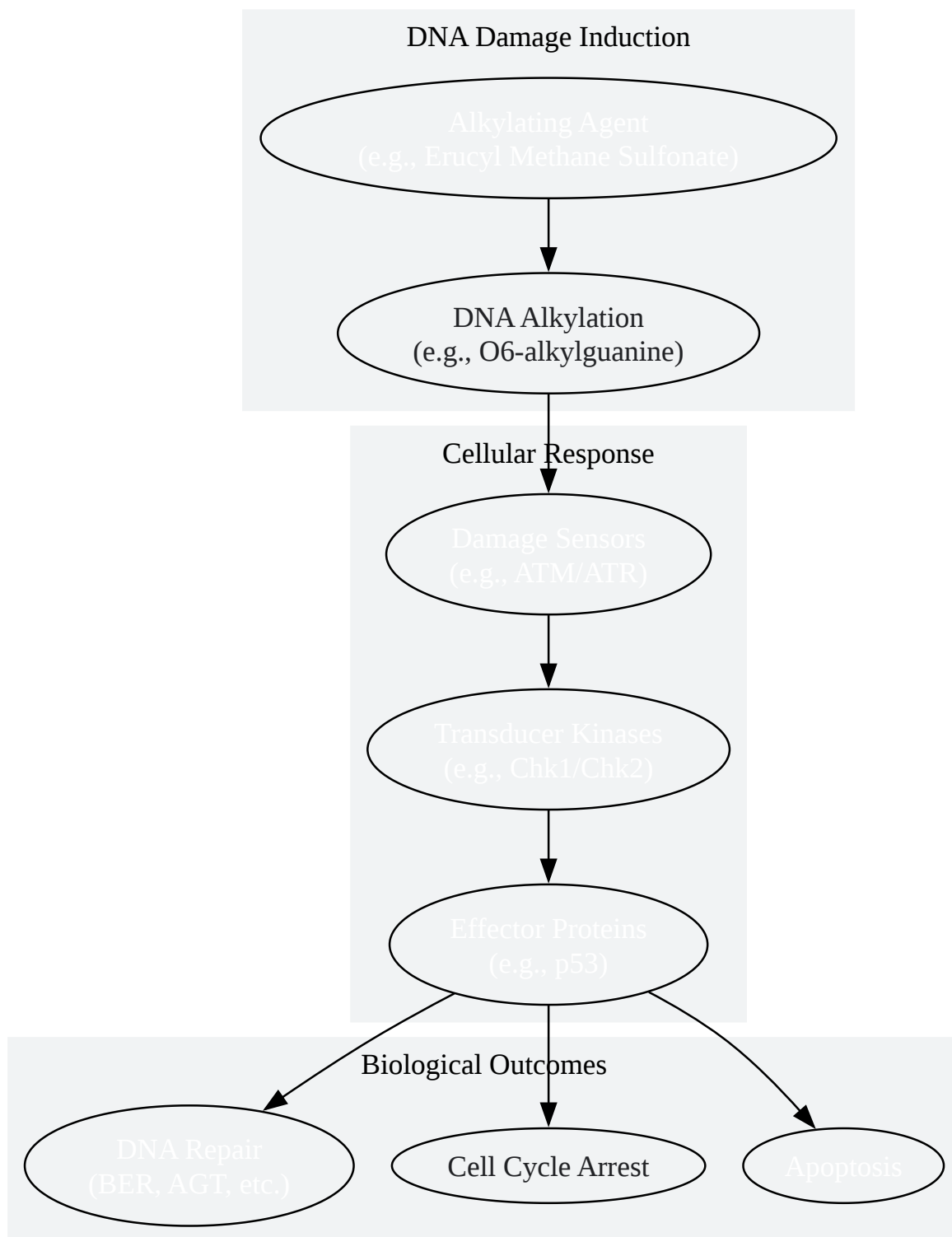
- Data Analysis: The frequency of aberrant cells is determined and statistically compared to controls.



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Signaling Pathways in Response to Alkylating Agent-Induced DNA Damage

The cellular response to DNA damage induced by alkylating agents involves a complex network of signaling pathways that coordinate DNA repair, cell cycle arrest, and, in cases of extensive damage, apoptosis.



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Considerations for Erucyl Methane Sulfonate

While direct data is lacking, the genotoxic potential of **erucyl methane sulfonate** can be inferred from its chemical structure. The presence of the methanesulfonate group suggests it will act as an alkylating agent, similar to EMS and MMS. The long erucyl (C22) alkyl chain, however, may influence its physicochemical properties, such as solubility, membrane permeability, and metabolic fate, which in turn could affect its genotoxic potency and profile.

The increased lipophilicity due to the long alkyl chain might enhance its ability to cross cell membranes and interact with DNA. Conversely, steric hindrance from the bulky erucyl group could potentially alter the preferred sites of DNA alkylation compared to smaller alkyl groups. Further research, including in silico modeling and a battery of in vitro and in vivo genotoxicity tests, is necessary to definitively characterize the genotoxic risk of **erucyl methane sulfonate**.

Conclusion

This technical guide has provided a comprehensive overview of the genotoxicity of alkyl methanesulfonates, with a focus on the well-characterized analogues ethyl methanesulfonate and methyl methanesulfonate, due to the absence of specific data for **erucyl methane sulfonate**. The information presented on the mechanisms of DNA damage, cellular repair pathways, and standard genotoxicity testing protocols provides a robust framework for understanding the potential genotoxic hazards of this class of compounds. For a conclusive assessment of **erucyl methane sulfonate**, dedicated experimental studies are essential.

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